![molecular formula C16H22N2O3S B2727337 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 941885-93-4](/img/structure/B2727337.png)
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
The compound “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is a related compound . It has a molecular weight of 241.08 and its IUPAC name is (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is 1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5,12-13H,1,6-7H2 . This provides a representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antibacterial Activity
A study by Jang et al. (2004) focused on the synthesis of derivatives of oxazolidinones, including N-substituents like thioamide and thiocarbamate. These compounds exhibited potent in vitro antibacterial activities against resistant Gram-positive strains, including MRSA and VRE (Jang et al., 2004).
Catalysis in Organic Reactions
Shu et al. (2003) reported that ketones containing N-aryl-substituted oxazolidinones are effective in the epoxidation of olefins. These findings contribute to a better understanding of ketone-catalyzed epoxidation and present these ketones as practical candidates for organic synthesis (Shu et al., 2003).
Anticancer Agent Development
Kumar et al. (2009) synthesized functionalized amino acid derivatives with an oxazolidine moiety, demonstrating cytotoxicity against human cancer cell lines. This research suggests potential applications in anticancer drug design (Kumar et al., 2009).
Material Science and Battery Technology
Uemachi et al. (2001) introduced poly(1,4-phenylene-1,2,4-dithiazol-3′,5′-yl) as a novel redox system for high-capacity lithium secondary batteries, highlighting the potential of oxazolidinone derivatives in advanced material applications (Uemachi et al., 2001).
Synthesis of Novel Compounds
Several studies, such as those by Babu et al. (2013) and Nimbalkar et al. (2018), have focused on the synthesis of novel compounds featuring the oxazolidinone structure, indicating its utility in developing new chemical entities with potential applications in various fields (Babu et al., 2013), (Nimbalkar et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(13-5-2-1-3-6-13)17-14-7-9-15(10-8-14)18-11-4-12-22(18,20)21/h7-10,13H,1-6,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGDFQDNGHOEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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